molecular formula C10H19Br B13644214 1-(Bromomethyl)-1-pentylcyclobutane

1-(Bromomethyl)-1-pentylcyclobutane

Cat. No.: B13644214
M. Wt: 219.16 g/mol
InChI Key: KNZPZBWMSVJXKI-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-1-pentylcyclobutane is an organic compound characterized by a cyclobutane ring substituted with a bromomethyl group and a pentyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-1-pentylcyclobutane can be synthesized through several methods. One common approach involves the bromination of 1-pentylcyclobutane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction typically occurs under reflux conditions in a suitable solvent like carbon tetrachloride .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters, such as temperature and reagent concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-1-pentylcyclobutane undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

    Substitution: Formation of azides, thiocyanates, or ethers.

    Oxidation: Formation of alcohols or carboxylic acids.

    Reduction: Formation of methyl derivatives.

Scientific Research Applications

1-(Bromomethyl)-1-pentylcyclobutane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Potential use in the modification of biomolecules for studying biological pathways.

    Medicine: Investigated for its role in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-1-pentylcyclobutane involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, making it a suitable candidate for various substitution reactions. The compound can interact with molecular targets through covalent bonding, leading to the formation of new chemical entities.

Comparison with Similar Compounds

Uniqueness: 1-(Bromomethyl)-1-pentylcyclobutane is unique due to its specific combination of a bromomethyl group and a pentyl chain, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable for targeted applications in organic synthesis and industrial processes.

Properties

Molecular Formula

C10H19Br

Molecular Weight

219.16 g/mol

IUPAC Name

1-(bromomethyl)-1-pentylcyclobutane

InChI

InChI=1S/C10H19Br/c1-2-3-4-6-10(9-11)7-5-8-10/h2-9H2,1H3

InChI Key

KNZPZBWMSVJXKI-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1(CCC1)CBr

Origin of Product

United States

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